3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a furan ring, and a pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the furan-2-ylmethyl group and the 3-chlorophenylsulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting the growth of cancer cells or preventing microbial infections.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-bromophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 3-((3-methylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Uniqueness
Compared to similar compounds, 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the furan ring also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-11H,12,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILENGBPRNTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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